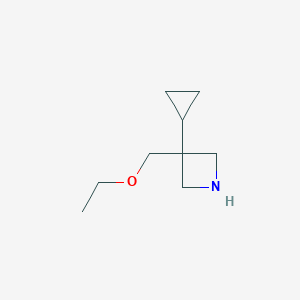
3-Cyclopropyl-3-(ethoxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-(ethoxymethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Cyclopropyl-3-(ethoxymethyl)azetidine, typically involves cycloaddition reactions. This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photocatalytic conditions .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of microwave irradiation and solid supports to facilitate the reaction. For example, the synthesis of 1-arenesulfonylazetidines can be achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(ethoxymethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like methanol for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce various substituted azetidine derivatives .
Scientific Research Applications
3-Cyclopropyl-3-(ethoxymethyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(ethoxymethyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The ring strain and embedded nitrogen atom contribute to its reactivity, allowing it to interact with enzymes and receptors . This interaction can modulate various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: These are structurally related to azetidines but contain a carbonyl group, making them important in β-lactam antibiotics.
Uniqueness
3-Cyclopropyl-3-(ethoxymethyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for facile handling and unique reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-cyclopropyl-3-(ethoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-2-11-7-9(5-10-6-9)8-3-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
PIQODTOLYVPVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CNC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















